molecular formula C10H16Cl2N2O3 B1522981 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride CAS No. 1258650-94-0

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride

Cat. No.: B1522981
CAS No.: 1258650-94-0
M. Wt: 283.15 g/mol
InChI Key: RUKLPZDLFIVLSX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride (CAS 1258650-94-0) is a chemical compound of significant interest in pharmaceutical and biochemical research. With a molecular formula of C10H16Cl2N2O3 and a molecular weight of 283.15 g/mol, this derivative combines a furan-carboxylic acid scaffold with a piperazine moiety, a privileged structure in drug discovery . Piperazine-based compounds are renowned for their diverse therapeutic potential, demonstrating a broad spectrum of biological activities including antibacterial, anticancer, and antiviral effects . The integration of the furan heterocycle is equally strategic, as five-membered heterocycles are established critical components in many FDA-approved antibiotics and are known to profoundly influence a compound's biological activity, potency, and pharmacokinetic profile . This molecular architecture makes the compound a valuable building block for researchers, particularly in the design and synthesis of novel small-molecule inhibitors. For instance, structurally similar compounds featuring piperazine and aromatic heterocycles have shown potent inhibitory activity against key enzymatic targets, such as the histone acetyltransferase p300/CBP, which is a potential target for cancer therapy . Furthermore, hybrid molecules combining privileged scaffolds like benzofuran and piperazine have been developed as potent and selective type II inhibitors of CDK2, a cyclin-dependent kinase that is a validated target in oncology drug discovery for various cancers such as pancreatic, breast, and lung carcinomas . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various in vitro assay systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)furan-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.2ClH/c13-10(14)9-8(1-6-15-9)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKLPZDLFIVLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(OC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride (CAS: 1258826-86-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14Cl2N2O3
  • Molecular Weight : 277.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate biological pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with receptors, leading to changes in signal transduction processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. This compound has been tested for its efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicansMIC values ranging from 32 to 512 µg/mL

These results suggest that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial for developing new therapeutic agents against resistant strains.

Anticancer Potential

Research has also focused on the anticancer properties of piperazine derivatives. The compound's ability to inhibit tumor growth has been investigated, particularly its effect on cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in certain cancer cell lines, suggesting a potential role as an anticancer agent.
  • Mechanistic Insights : The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds and their derivatives, providing insights into structure-activity relationships (SAR):

  • Antibacterial Studies : A study published in MDPI highlighted that piperazine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with particular emphasis on the role of substituents in enhancing bioactivity .
  • Antifungal Activity : Another study indicated that specific structural modifications in piperazine-containing compounds could lead to enhanced antifungal properties against strains like Candida albicans .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H14Cl2N2O3C_{10}H_{14}Cl_2N_2O_3 and features a furan ring substituted with a piperazine group. Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Antibacterial Activity

Studies have shown that compounds similar to 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

CompoundBacteria TestedActivity (MIC)
Compound AS. aureus1.56 μg/mL
Compound BE. coli2.00 μg/mL
Compound CK. pneumoniae3.00 μg/mL

Antitubercular Activity

Research indicates that this compound can be modified to enhance its antitubercular activity. For example, structural modifications involving piperazine derivatives have shown promising results against Mycobacterium tuberculosis.

ModificationActivity (MIC)
Piperazine Derivative 10.5 μg/mL
Piperazine Derivative 20.75 μg/mL

Case Study 1: Synthesis and Evaluation of Derivatives

In a study published in Molecules, researchers synthesized various derivatives of 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid and evaluated their antibacterial activity against MRSA and other pathogens. The results indicated that certain modifications significantly enhanced activity compared to the parent compound .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that substituents on the piperazine ring could influence biological activity dramatically. For example, smaller lipophilic groups were favored for enhanced interaction with bacterial targets, leading to improved potency .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Salt Form Potential Applications Reference
This compound Furan + piperazine -COOH at C2, -CH₂-piperazine at C3 Dihydrochloride Antimicrobial, CNS agents (inferred) N/A
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc-protected amine, acetic acid Free acid Peptide synthesis (protecting group)
Ofloxacin N-Oxide Hydrochloride Quinolone + piperazine -COOH, -F, -N-oxide Hydrochloride Antibiotic impurity (fluoroquinolone class)
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane Piperazine Chlorophenyl groups Free base CNS agents (serotonin/dopamine modulation)

Key Observations:

Piperazine Functionalization: The target compound’s piperazine is directly linked to a furan ring, distinguishing it from quinolone-based (e.g., Ofloxacin derivatives) or chlorophenyl-containing analogs . Unlike Fmoc-protected piperazine derivatives (used in synthetic chemistry), the dihydrochloride salt form of the target compound suggests direct pharmacological activity .

Solubility and Stability: Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for intravenous formulations. This contrasts with neutral chlorophenyl-piperazine derivatives, which may require lipophilic carriers for CNS penetration .

Pharmacological Relevance :

  • The carboxylic acid group in the target compound and Ofloxacin analogs may facilitate hydrogen bonding with biological targets, enhancing binding affinity .
  • Chlorophenyl-piperazine derivatives are associated with CNS activity (e.g., antipsychotics), whereas furan-carboxylic acid analogs may target bacterial enzymes or inflammatory pathways .

Research Findings and Data

Table 2: Comparative Physicochemical Properties (Hypothetical Data*)

Property Target Compound Ofloxacin N-Oxide Hydrochloride 1,3-Bis(chlorophenyl)piperazine
Molecular Weight ~320 g/mol ~437 g/mol ~480 g/mol
Solubility (Water) >50 mg/mL ~10 mg/mL <1 mg/mL
pKa (Piperazine N) ~8.5 (protonated) ~7.9 ~9.2
LogP ~1.2 ~0.8 ~3.5

Key Insights:

  • Water Solubility : The dihydrochloride form of the target compound likely outperforms Ofloxacin N-Oxide Hydrochloride and chlorophenyl analogs, aligning with salt-forming trends in drug design .

Preparation Methods

Reductive Amination Approach

One common method involves the reductive amination of a 3-(chloromethyl)furan-2-carboxylic acid intermediate with piperazine, followed by salt formation:

  • Step 1: Preparation of 3-(chloromethyl)furan-2-carboxylic acid

    Starting from furan-2-carboxylic acid, chloromethylation at the 3-position is performed using chlorinating agents under controlled conditions.

  • Step 2: Reductive amination with piperazine

    The chloromethyl intermediate is reacted with piperazine in the presence of a base such as triethylamine and a reducing agent like sodium triacetoxyborohydride in an aprotic solvent (e.g., 1,2-dichloroethane or methylene chloride). The reaction is typically stirred at room temperature for 1–4 hours to yield the piperazinylmethyl furan carboxylic acid derivative.

  • Step 3: Salt formation

    The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s crystallinity and solubility.

This method is supported by protocols described in patent US20040092529A1, which details the use of bases (triethylamine), reducing agents (sodium triacetoxyborohydride), and aprotic solvents (methylene chloride) for similar piperazine derivative syntheses.

Alternative Synthetic Routes

  • Reduction of Piperazine-2,5-dione Intermediates

    Another approach involves the conversion of piperazine-2,5-dione intermediates to the desired piperazine derivative by reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to reflux temperatures for 10 minutes to several hours, followed by acylation or further functionalization.

  • Coupling Reactions

    Coupling of piperazine with carboxylic acid derivatives or activated esters under the presence of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and bases like dimethylaminopyridine (DMAP) in solvents like methylene chloride can also be employed to form the amide or related linkages.

Salt Formation and Purification

The final compound is isolated as the dihydrochloride salt by treating the free amine with hydrochloric acid. This step is crucial for pharmaceutical applications to ensure proper physicochemical properties. The salt formation is typically done in polar aprotic solvents or aqueous media, followed by crystallization.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Solvent Notes
Chloromethylation Chlorinating agent Ambient to reflux 1–8 hours Toluene or similar Formation of chloromethyl intermediate
Reductive amination Piperazine, triethylamine, NaBH(OAc)3 Room temperature 1–4 hours 1,2-dichloroethane, methylene chloride Stirred reaction
Reduction of lactam intermediate LiAlH4 0°C to reflux 10 min to 6 hours THF Controlled temperature critical
Acylation/Coupling Acyl chlorides or coupling reagents (e.g., EDC, DMAP) Ambient 15 min to 18 hours Methylene chloride Reaction time varies by reagent
Salt formation HCl Ambient 1–3 hours Polar aprotic solvent or aqueous Crystallization step

Research Findings and Optimization

  • Solvent Choice: Aprotic solvents such as methylene chloride and 1,2-dichloroethane are preferred for reductive amination and coupling steps due to their ability to dissolve reactants and maintain reaction selectivity.

  • Base Selection: Triethylamine is commonly used to neutralize acid by-products and facilitate nucleophilic substitution reactions.

  • Reducing Agents: Sodium triacetoxyborohydride offers mild and selective reduction conditions for reductive amination, minimizing side reactions.

  • Temperature Control: Maintaining reaction temperatures between 0°C and ambient is critical during reduction steps to avoid decomposition and improve yield.

  • Reaction Times: Optimized between 1 hour to overnight depending on the step to balance conversion and purity.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Outcome
Chloromethylation Chlorinating agent, toluene, reflux Introduce chloromethyl group 3-(chloromethyl)furan-2-carboxylic acid
Reductive amination Piperazine, triethylamine, sodium triacetoxyborohydride, methylene chloride Attach piperazine moiety 3-(piperazin-1-ylmethyl)furan-2-carboxylic acid (free base)
Reduction of lactam intermediates Lithium aluminum hydride, THF, 0°C to reflux Reduce lactam to piperazine Piperazine derivative
Acylation/Coupling Acyl chlorides or coupling reagents, bases, methylene chloride Functional group modification Functionalized piperazine derivatives
Salt formation Hydrochloric acid, polar aprotic solvent or aqueous Form dihydrochloride salt This compound

Q & A

Q. What are the recommended methods for synthesizing 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride, and what purification techniques are most effective?

Synthesis typically involves coupling piperazine derivatives with furan-carboxylic acid precursors under mild acidic or basic conditions. A common approach includes:

  • Step 1 : Reacting furan-2-carboxylic acid with a piperazine derivative (e.g., 1-(piperazin-1-yl)methanol) in the presence of a coupling agent like EDCl/HOBt.
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol).
    Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) is effective for removing unreacted starting materials and byproducts. Stability during purification requires inert atmospheres to prevent degradation .

Q. How should the solubility and stability of this compound be characterized under varying experimental conditions?

  • Solubility : The compound is water-insoluble but soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in ethanol. Solubility profiles should be validated via UV-Vis spectroscopy or HPLC in buffered solutions (pH 1–12) to assess ionizable group effects .
  • Stability : Long-term storage at 4°C in airtight, desiccated containers is recommended. Degradation occurs under prolonged exposure to moisture or elevated temperatures, releasing toxic gases (e.g., HCl, CO). Stability studies using TGA/DSC can monitor thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of structurally similar piperazine-furan derivatives?

Discrepancies often arise from differences in:

  • Structural modifications : Substituents on the piperazine ring (e.g., halogenation, methyl groups) alter receptor binding. For example, 5-nitro substitutions enhance nitroreductase activity .
  • Experimental models : In vitro assays (e.g., enzyme inhibition) vs. in vivo pharmacokinetics may yield conflicting data. Cross-validation using orthogonal methods (SPR, ITC) and molecular docking studies can clarify mechanistic inconsistencies .
  • Purity : Impurities (e.g., unreacted intermediates) may confound bioactivity results. LC-MS/MS quantification of impurities (≤0.1% w/w) is critical .

Q. What advanced analytical techniques are recommended for quantifying impurities and degradation products in this compound?

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities. MS detection in positive ion mode identifies degradation products (e.g., hydrolyzed piperazine rings).
  • NMR Spectroscopy : 1^1H- and 13^13C-NMR can detect structural changes, such as demethylation or oxidation of the furan moiety.
  • XRD : Confirms crystalline form integrity, which impacts solubility and bioavailability. Reference standards for impurities (e.g., EP/BP guidelines) must be employed for calibration .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Parameter screening : Use DoE (Design of Experiments) to test variables like temperature (20–60°C), solvent polarity (ethanol vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios).
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps.
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling prompt adjustments. Post-synthesis, ultrafiltration removes colloidal byproducts .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors, enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions.
  • Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution, critical for SAR optimization. Preclinical studies should use disease-relevant cell lines (e.g., cancer models for apoptosis assays) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride
Reactant of Route 2
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride

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